molecular formula C18H31NO2 B14484775 1-Butyl-3,5-diethyl-2-propylpyridin-1-ium acetate CAS No. 63789-07-1

1-Butyl-3,5-diethyl-2-propylpyridin-1-ium acetate

Cat. No.: B14484775
CAS No.: 63789-07-1
M. Wt: 293.4 g/mol
InChI Key: TWABJUMKLIZKKO-UHFFFAOYSA-M
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Description

1-Butyl-3,5-diethyl-2-propylpyridin-1-ium acetate is a chemical compound belonging to the class of ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents.

Preparation Methods

The synthesis of 1-Butyl-3,5-diethyl-2-propylpyridin-1-ium acetate typically involves a multi-step process The initial step often includes the alkylation of pyridine with butyl, diethyl, and propyl groups under controlled conditionsIndustrial production methods may involve the use of microwave or ultrasound-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

1-Butyl-3,5-diethyl-2-propylpyridin-1-ium acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the acetate group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Butyl-3,5-diethyl-2-propylpyridin-1-ium acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Butyl-3,5-diethyl-2-propylpyridin-1-ium acetate exerts its effects is primarily through its ionic nature. The compound interacts with molecular targets via electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence various molecular pathways, including those involved in catalysis and molecular recognition .

Comparison with Similar Compounds

When compared to other similar compounds, such as 1-butyl-3-methylimidazolium chloride or 1-hexyl-2-methylpyrazolium iodide, 1-Butyl-3,5-diethyl-2-propylpyridin-1-ium acetate stands out due to its unique combination of butyl, diethyl, and propyl groups. This structural uniqueness imparts distinct physicochemical properties, making it more suitable for specific applications in organic synthesis and industrial processes .

Similar compounds include:

Properties

CAS No.

63789-07-1

Molecular Formula

C18H31NO2

Molecular Weight

293.4 g/mol

IUPAC Name

1-butyl-3,5-diethyl-2-propylpyridin-1-ium;acetate

InChI

InChI=1S/C16H28N.C2H4O2/c1-5-9-11-17-13-14(7-3)12-15(8-4)16(17)10-6-2;1-2(3)4/h12-13H,5-11H2,1-4H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

TWABJUMKLIZKKO-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+]1=CC(=CC(=C1CCC)CC)CC.CC(=O)[O-]

Origin of Product

United States

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